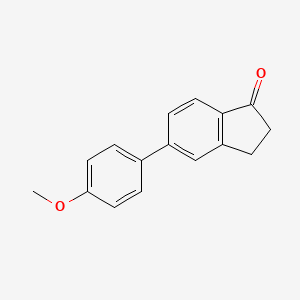

5-(4-Methoxyphenyl)indan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-14-6-2-11(3-7-14)12-4-8-15-13(10-12)5-9-16(15)17/h2-4,6-8,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZLGMNEOSEGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl Indan 1 One and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like 5-(4-methoxyphenyl)indan-1-one.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation at the 5-Position

The Suzuki-Miyaura cross-coupling reaction stands out as a prominent and versatile method for creating C-C bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For the synthesis of 5-(4-methoxyphenyl)indan-1-one, this strategy is particularly effective for introducing the 4-methoxyphenyl (B3050149) group at the 5-position of the indanone core. researchgate.netresearchgate.net

The general approach involves the reaction of 5-bromo-1-indanone (B130187) with 4-methoxyphenylboronic acid. The reaction is typically carried out in a suitable solvent system, such as toluene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base, commonly an aqueous solution of potassium carbonate. researchgate.net Studies have shown that this method can lead to excellent yields of the desired 5-aryl-1-indanone derivatives, often exceeding 90%. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a variety of 5-aryl-1-indanone analogues by simply varying the boronic acid partner. For instance, coupling 5-bromo-1-indanone with phenylboronic acid, 4-ethylphenylboronic acid, or 4-(methylthio)phenylboronic acid has been successfully demonstrated, yielding the corresponding 5-substituted indanones in high yields. researchgate.netresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1-indanones

| Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)indan-1-one | 91-97 | researchgate.net |

| Phenylboronic acid | 5-Phenylindan-1-one | 91-97 | researchgate.net |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)indan-1-one | 91-97 | researchgate.net |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)indan-1-one | 91-97 | researchgate.net |

Mechanistic Pathways of Palladium-Mediated Indanone Functionalization

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a well-established catalytic cycle. The process begins with the oxidative addition of the aryl halide (e.g., 5-bromo-1-indanone) to the palladium(0) catalyst, forming a palladium(II) intermediate. This is a crucial step where the C-Br bond is broken and a new C-Pd bond is formed.

The next step is transmetalation , where the organic group from the organoboron reagent (the 4-methoxyphenyl group from 4-methoxyphenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

Finally, reductive elimination occurs, where the two organic groups on the palladium(II) complex (the indanone moiety and the 4-methoxyphenyl group) couple to form the final product, 5-(4-methoxyphenyl)indan-1-one. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Palladium-catalyzed reactions can also be involved in the cyclization steps to form the indanone ring itself. For example, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides can produce indanones. organic-chemistry.org The mechanism of such reactions can be more complex, potentially involving carbopalladation pathways where a palladium enolate intermediate undergoes intramolecular cyclization. nih.gov

Intramolecular Cyclization Reactions in Indanone Synthesis

Intramolecular cyclization reactions are fundamental strategies for the construction of cyclic systems like the indanone core. These methods often start with acyclic precursors that are induced to form the five-membered ring.

Nazarov Cyclization of Chalcone (B49325) Precursors Bearing the 4-Methoxyphenyl Group

The Nazarov cyclization is an electrocyclic reaction that transforms divinyl ketones into cyclopentenones. In the context of 5-(4-methoxyphenyl)indan-1-one synthesis, a chalcone precursor bearing the 4-methoxyphenyl group can be employed. Chalcones are α,β-unsaturated ketones that can be synthesized through Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. preprints.orgnih.govnih.gov

The Nazarov cyclization of a chalcone to an indanone involves the formation of a five-membered ring. For example, (E)-3-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be cyclized to furnish 4,5,6-trimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one. preprints.org This reaction is typically promoted by strong acids, such as trifluoroacetic acid (TFA), and may require elevated temperatures. preprints.orgpreprints.org The proposed mechanism involves the protonation of the divinyl ketone, followed by a 4π-conrotatory electrocyclization. researchgate.net

One of the challenges with the Nazarov cyclization can be the harsh reaction conditions required, which may not be compatible with sensitive functional groups. preprints.org

Friedel-Crafts Acylation Approaches to Indanone Formation

The intramolecular Friedel-Crafts acylation is one of the most common and classical methods for the synthesis of 1-indanones. nih.govresearchgate.net This reaction involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. To synthesize 5-(4-methoxyphenyl)indan-1-one, the precursor would be 3-(4-methoxyphenyl)propanoic acid.

The direct cyclization of 3-arylpropionic acids is generally preferred from an environmental standpoint as it produces water as the only byproduct. nih.gov However, this direct cyclization often requires strong protic acids like sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid (MSA), sometimes in large excess and at high temperatures. nih.govresearchgate.net Lewis acids such as aluminum chloride (AlCl₃) can also be used, particularly for the cyclization of the corresponding acid chlorides. nih.govcdnsciencepub.comsigmaaldrich.com

Researchers have explored various catalysts to improve the efficiency and mildness of this reaction. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the Friedel-Crafts cyclization at room temperature. researchgate.net Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have also been reported as effective catalysts for the dehydrative cyclization of 3-arylpropionic acids, although they may still require high temperatures. researchgate.net

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Polyphosphoric acid | 3-(4-Methoxyphenyl)propionic acid | High Temperature | Moderate | nih.gov |

| NbCl₅ | 3-Arylpropanoic acids | Room Temperature | Good | researchgate.net |

| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C | Moderate to Good | researchgate.net |

| AlCl₃ | 3-Arylpropionyl chlorides | Varies | Good | nih.govcdnsciencepub.com |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact. imist.maacs.org The synthesis of 5-(4-methoxyphenyl)indan-1-one and its analogues is no exception, with efforts focused on reducing waste, using safer solvents, and improving energy efficiency.

One approach is the use of non-conventional energy sources like microwave irradiation. nih.govunivpancasila.ac.id Microwave-assisted organic synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions. For instance, the intramolecular Friedel-Crafts acylation has been successfully performed under microwave irradiation, demonstrating its potential as a greener alternative to conventional heating. nih.gov

The choice of solvent is another critical aspect of green chemistry. Solvents contribute significantly to the mass of a chemical process and can have major environmental impacts. acs.org Research has focused on replacing hazardous solvents with more benign alternatives. For example, in the context of Nazarov cyclization, the use of a green solvent like 4-methyltetrahydropyran (4-MeTHP) has been explored as a more sustainable option compared to hazardous acids like TFA. preprints.orgpreprints.org Furthermore, performing reactions in water, where possible, is a highly desirable green approach. acs.org

The development of catalytic processes, such as the palladium-catalyzed reactions discussed earlier, is inherently a green chemistry principle as it reduces the need for stoichiometric reagents. diva-portal.org The use of highly efficient catalysts that can operate at low loadings and be recycled further enhances the sustainability of the synthesis. dntb.gov.ua For example, photocatalytic methods using visible light are emerging as a green and mild strategy for the synthesis of indanone derivatives. acs.org

By embracing these green chemistry principles, the synthesis of 5-(4-methoxyphenyl)indan-1-one and its analogues can be made more sustainable, reducing the environmental footprint of these important chemical building blocks.

Sustainable Methodologies for 5-(4-Methoxyphenyl)indan-1-one Synthesis

Traditional methods for synthesizing 1-indanones, like the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides, often rely on harsh conditions. These can include the use of strong acids in stoichiometric amounts (e.g., polyphosphoric acid, sulfuric acid, or aluminum chloride), high temperatures, and extended reaction times, which present environmental and safety concerns. mdpi.compreprints.org Consequently, research has shifted towards more sustainable and greener alternatives.

Non-conventional energy sources such as microwave (MW) irradiation and high-intensity ultrasound (US) have emerged as effective tools to promote the synthesis of 1-indanones. mdpi.comnih.gov These techniques can significantly reduce reaction times and, in some cases, improve yields. For the synthesis of 5-methoxy-1-indanone, the cyclization of 3-(4-methoxyphenyl)propionic acid has been studied under various conditions. nih.govresearchgate.net For instance, using triflic acid (TfOH) as a catalyst with microwave heating at 80 °C led to the complete conversion of the starting material to the desired indanone in just 60 minutes. nih.gov

Another green chemistry approach involves replacing hazardous solvents with more environmentally benign options. preprints.org In the context of Nazarov cyclization, a common route to indanones from chalcone precursors, the hydrophobic cyclic ether 4-methyltetrahydropyran (4-MeTHP) has been investigated as a green substitute for traditional ether solvents or harmful halogenated ones. preprints.orgpreprints.org While the yield was sometimes lower than conventional methods, this green solvent procedure avoids harmful chemicals and simplifies the work-up process, making the synthesis more sustainable. preprints.org

The table below summarizes a comparison of different methods for the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid.

| Method | Catalyst | Solvent | Temperature (°C) | Time (min) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | TfOH (excess) | CH2Cl2 | Room Temp | 1440 (24h) | 61% Yield | nih.gov |

| Microwave (MW) | TfOH (3 equiv.) | - | 80 | 60 | Complete Conversion | nih.gov |

| Ultrasound (US) | TfOH-SiO2 | - | - | 60 | No Conversion | mdpi.com |

Evaluation of Environmental Impact in Synthetic Procedures

Assessing the environmental footprint of a chemical synthesis is a critical aspect of green chemistry. This evaluation often involves metrics that quantify efficiency and waste generation. The direct dehydrative cyclization of 3-arylpropionic acids is considered environmentally preferable to the two-step process involving acid chlorides. mdpi.comnih.gov The primary reason is that the direct cyclization produces only water as a byproduct, achieving high atom economy. In contrast, the acid chloride route generates significant amounts of toxic and corrosive waste. mdpi.comresearchgate.net

The CHEM21 green metrics toolkit provides a framework for evaluating the "greenness" of chemical processes. rsc.org Key metrics include:

Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. A lower E-factor signifies less waste and a greener process.

Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.

While specific E-factor or PMI values for every reported synthesis of 5-(4-methoxyphenyl)indan-1-one are not always available, a qualitative comparison can be made. Syntheses that utilize catalytic amounts of reagents, avoid toxic solvents, and minimize purification steps (e.g., chromatography) will inherently have a better environmental profile. rsc.org For example, using a recyclable, solid-supported catalyst like TfOH-SiO₂, although unsuccessful in one study for this specific transformation, represents a strategy to reduce waste and improve the environmental impact of acid-catalyzed reactions. mdpi.comresearchgate.net

Derivatization and Scaffold Modification Strategies

The 1-indanone (B140024) scaffold is a privileged structure in drug discovery, and its derivatization allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. researchgate.netnih.gov

The functionalization of the 1-indanone core can be achieved through various synthetic transformations. A highly versatile method for introducing substituents at the 5-position of the indanone ring is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

In a recent study, 5-bromo-1-indanone was successfully coupled with a series of boronic acids to create a library of 5-substituted indanones. researchgate.net The reaction with 4-methoxyphenylboronic acid provided a direct and efficient route to 5-(4-methoxyphenyl)indan-1-one. researchgate.net This methodology demonstrates high efficiency and versatility for synthesizing structurally diverse compounds. researchgate.net

The table below showcases the results of Suzuki-Miyaura cross-coupling reactions to synthesize 5-substituted indanone derivatives.

| Starting Material | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-1-indanone | Phenylboronic acid | 5-phenyl-2,3-dihydro-1H-inden-1-one | - | researchgate.net |

| 5-bromo-1-indanone | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93% | researchgate.net |

| 5-bromo-1-indanone | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | - | researchgate.net |

| 5-bromo-1-indanone | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91% | researchgate.net |

Modifying the core scaffold by replacing the five-membered carbocyclic ring of indanone with a heterocycle, while retaining the key 4-methoxyphenyl substituent, can lead to novel compounds with distinct biological activities. Various synthetic strategies have been employed to create such heterocyclic analogues.

One approach involves multi-component domino reactions. For example, novel isoxazolo[2,3-c] nih.govpreprints.orgCurrent time information in Bangalore, IN.thiadiazepin-2-ones have been synthesized in excellent yields through a one-pot, three-component reaction catalyzed by p-toluenesulfonic acid (PTSA), with one of the building blocks being a 4-methoxy-substituted aromatic aldehyde. scirp.org

Another strategy is the construction of heterocyclic rings from precursors containing the 4-methoxyphenyl group. The synthesis of 1-(6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one was achieved by reacting a substituted cyclohexanone (B45756) derivative with hydrazine (B178648) hydrate. jmchemsci.com Similarly, N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide was synthesized starting from 4-chloro-1-(4-methoxyphenyl)butan-1-one. nih.gov

Furthermore, intramolecular hydroalkoxylation mediated by boron trifluoride etherate provides an efficient route to various five-, six-, and seven-membered 1,3- and 1,4-heterocyclic compounds. nih.govorganic-chemistry.org This atom-economic and transition-metal-free method is compatible with a range of functional groups and allows for the construction of complex heterocyclic frameworks from appropriately substituted alkenols. organic-chemistry.org These diverse synthetic routes open avenues to a wide array of heterocyclic structures that incorporate the 4-methoxyphenyl moiety, expanding the chemical space for drug discovery and materials science.

Sophisticated Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides rich information regarding the molecular framework, including the connectivity of atoms and the chemical environment of specific nuclei. For 5-(4-Methoxyphenyl)indan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to furnish a complete structural assignment.

Comprehensive Analysis of Proton Nuclear Magnetic Resonance (¹H NMR) Spectra

The ¹H NMR spectrum of 5-(4-Methoxyphenyl)indan-1-one provides definitive information about the number, environment, and connectivity of protons in the molecule. Analysis of a 300 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton.

In a study by Ökten et al., the synthesis and characterization of this compound were detailed. researchgate.net The proton signals for the indanone core and the methoxyphenyl substituent were explicitly assigned. The aromatic protons on the indanone ring system appear in the downfield region, with a characteristic doublet for the proton adjacent to the carbonyl group observed between δ 7.80-7.78 ppm. researchgate.net The remaining aromatic protons of the indanone and the methoxyphenyl ring appear as a multiplet between δ 7.63-7.55 ppm and δ 7.01-6.99 ppm, respectively. researchgate.net

The aliphatic protons of the five-membered ring present as two triplets, a characteristic pattern for the adjacent methylene (B1212753) groups in an indanone structure. These signals are found at approximately δ 3.18 ppm and δ 2.75 ppm. researchgate.net The sharp singlet for the methoxy (B1213986) (-OCH₃) group protons is a key identifier, appearing upfield at δ 3.87 ppm. researchgate.net

The detailed assignments are summarized in the table below.

Interactive Data Table: ¹H NMR Spectral Data of 5-(4-Methoxyphenyl)indan-1-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.80-7.78 | Doublet (d) | 7.2 | 1H | Aromatic H (Indanone) |

| 7.63-7.55 | Multiplet (m) | - | 4H | Aromatic H (Indanone & Methoxyphenyl) |

| 7.01-6.99 | Multiplet (m) | - | 2H | Aromatic H (Methoxyphenyl) |

| 3.87 | Singlet (s) | - | 3H | Methoxy (-OCH₃) |

| 3.18 | Triplet (t) | - | 2H | Aliphatic CH₂ |

| 2.75 | Triplet (t) | - | 2H | Aliphatic CH₂ (adjacent to C=O) |

Data sourced from Ökten et al. researchgate.net

Detailed Interpretation of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectra

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for 5-(4-Methoxyphenyl)indan-1-one, as characterized by Ökten et al., confirms the presence of all expected carbon atoms. researchgate.net

The most downfield signal corresponds to the carbonyl carbon (C=O) of the indanone ring, typically appearing above δ 200 ppm due to its deshielded nature. The aromatic carbons of both the indanone and methoxyphenyl rings resonate in the δ 114-160 ppm range. The carbon attached to the methoxy group (C-O) is observed around δ 159 ppm, while the other quaternary and protonated aromatic carbons are assigned based on their electronic environments. The aliphatic carbons of the indanone's five-membered ring appear in the upfield region, generally between δ 25-37 ppm. The methoxy group's carbon provides a distinct signal around δ 55 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Assignments for 5-(4-Methoxyphenyl)indan-1-one

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | > 200 |

| Aromatic C-O | ~159-160 |

| Aromatic C (Quaternary) | ~130-155 |

| Aromatic C-H | ~114-130 |

| Methoxy (O-CH₃) | ~55 |

| Aliphatic CH₂ | ~36-37 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups and providing insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-(4-Methoxyphenyl)indan-1-one is characterized by several key absorption bands that confirm its structural features. The most prominent band is the strong C=O stretching vibration of the five-membered ring ketone, which typically appears in the region of 1690-1715 cm⁻¹. The precise position of this band can be influenced by ring strain and conjugation.

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage of the methoxy group, typically found in the 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch) regions.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 5-(4-Methoxyphenyl)indan-1-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~1700 | C=O Stretch | Ketone (Indanone) |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

Raman Spectroscopy (as Complementary Technique)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For 5-(4-Methoxyphenyl)indan-1-one, Raman is particularly effective for observing the symmetric vibrations of non-polar bonds.

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The C=C stretching modes of the phenyl and methoxyphenyl rings typically produce strong and sharp signals, making them easily identifiable.

Skeletal Vibrations: The carbon framework of the indanone ring system would give rise to a series of characteristic bands in the fingerprint region (<1500 cm⁻¹).

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, confirming the presence of both the indanone core and the methoxyphenyl substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For 5-(4-Methoxyphenyl)indan-1-one (C₁₆H₁₄O₂), the calculated molecular weight is approximately 238.28 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 238. Subsequent fragmentation would likely proceed through several predictable pathways based on the structure's stability:

Loss of a Methyl Radical: Cleavage of the methoxy group to lose a methyl radical (•CH₃), resulting in a fragment at [M-15]⁺.

Loss of a Methoxy Radical: Loss of the entire methoxy group (•OCH₃) to give a fragment at [M-31]⁺.

Cleavage of the Indanone Ring: Fragmentation of the five-membered ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).

Formation of Acylium Ions: Cleavage adjacent to the carbonyl group can form stable acylium ions.

Analyzing these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, providing unequivocal confirmation of the identity of 5-(4-Methoxyphenyl)indan-1-one.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of organic compounds such as 5-(4-Methoxyphenyl)indan-1-one. Unlike standard mass spectrometry, HRMS provides extremely precise mass measurements, often to within sub-parts-per-million (ppm) accuracy. This level of precision is essential for determining the elemental composition of a molecule with high confidence, a crucial step in confirming its chemical identity.

The technique operates by measuring the mass-to-charge ratio (m/z) of ions with exceptional resolution, allowing for the differentiation between molecules that have the same nominal mass but different elemental formulas. For 5-(4-Methoxyphenyl)indan-1-one (C₁₆H₁₄O₂), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. This confirmation is fundamental in synthetic chemistry and impurity profiling to ensure the correct product has been synthesized. Advanced HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are typically employed for these analyses.

While specific experimental data for 5-(4-Methoxyphenyl)indan-1-one is not detailed in the available literature, the standard output for such an analysis would be presented as follows, confirming the compound's elemental composition.

Table 1: Illustrative HRMS Data for 5-(4-Methoxyphenyl)indan-1-one

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₂ |

| Calculated Mass [M+H]⁺ | 239.1067 g/mol |

| Observed Mass [M+H]⁺ | Value would be determined experimentally |

| Mass Accuracy | Calculated in ppm |

This table is illustrative. The "Observed Mass" and "Mass Accuracy" are determined from experimental results.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Single Crystal X-ray Diffraction Studies of 5-(4-Methoxyphenyl)indan-1-one and its Crystalline Analogues

Single-crystal X-ray diffraction analysis offers an atomic-level view of a molecule's structure. While the specific crystal structure of 5-(4-Methoxyphenyl)indan-1-one is not publicly available, studies on closely related indanone analogues, such as (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, provide significant insight into the likely structural features.

In a typical study, a suitable single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis reveals key structural parameters including the crystal system, space group, and unit cell dimensions. For instance, the analogue (E)-2-(3,5-dimethoxybenzylidene)indan-1-one crystallizes in the monoclinic system. Such studies confirm the molecular connectivity and provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The dihedral angle between the indanone ring system and the attached benzene (B151609) ring is a key conformational parameter determined in these studies.

Table 2: Crystallographic Data for the Analogue (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆O₃ |

| Formula Weight (Mᵣ) | 280.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0304 (3) |

| b (Å) | 5.8604 (2) |

| c (Å) | 20.3061 (6) |

| β (°) | 96.657 (1) |

| Volume (ų) | 1424.31 (7) |

| Z | 4 |

Data sourced from a study on a crystalline analogue of 5-(4-Methoxyphenyl)indan-1-one.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal is crucial for explaining its physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in the crystalline environment. The Hirshfeld surface is a mapped surface around a molecule in a crystal, colored according to various properties to highlight intermolecular contacts.

This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions, which are visualized using 2D fingerprint plots. For aromatic compounds like 5-(4-Methoxyphenyl)indan-1-one and its analogues, the most significant interactions typically include H···H, C···H/H···C, and O···H/H···O contacts, which correspond to van der Waals forces and hydrogen bonds. In some structures, π-stacking interactions between aromatic rings also play a significant role in stabilizing the crystal packing.

For example, Hirshfeld surface analyses of related methoxyphenyl-containing compounds reveal the percentage contributions of the most important intermolecular contacts.

Table 3: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Aromatic Compounds

| Interaction Type | Contribution (%) in Analogue A | Contribution (%) in Analogue B |

| H···H | 41.5% | 36.1% |

| C···H/H···C | 13.1% | 31.3% |

| O···H/H···O | 22.4% | 17.3% |

| N···H/H···N | 8.7% | 12.1% |

Data sourced from studies on analogous molecular structures to illustrate typical interaction percentages.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netniscpr.res.in It is widely employed to predict molecular properties such as optimized geometry, electronic energies, and spectroscopic features. Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a detailed description of the molecule's electronic configuration. niscpr.res.inmdpi.com

In studies of related compounds, DFT calculations have been successfully used to obtain optimized geometries that show good correlation with experimental data from X-ray crystallography. mdpi.com For instance, the optimized geometry of the 1,2,3-triazole ring in an analog showed N–N and N=N bond lengths that were essentially the same as those obtained from X-ray data. mdpi.com This process is crucial for ensuring that subsequent property calculations are based on a realistic molecular structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical characteristics. asianpubs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

While specific FMO data for 5-(4-Methoxyphenyl)indan-1-one is not available, studies on structurally similar compounds provide valuable insights. The table below presents FMO data for a related chalcone (B49325) and an isoxazole (B147169) derivative, calculated using DFT methods.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in DMSO) | B3LYP/6-311++G(d,p) | -5.836 | -2.086 | 3.750 | niscpr.res.in |

| 5-(4-methoxyphenyl)-3-(1-methylindol-3-yl)isoxazole | B3LYP/6-31G | -5.619 | -1.878 | 3.741 | asianpubs.org |

The distribution of these orbitals across the molecule indicates the likely sites for chemical reactions. In these analogs, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is spread across the electron-deficient areas, confirming that charge transfer can occur within the molecule. mdpi.comasianpubs.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other species, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net MEP maps are color-coded: red indicates regions of high electron density and negative electrostatic potential (e.g., around electronegative atoms like oxygen), while blue signifies regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms). Green areas represent neutral potential. mdpi.com

For 5-(4-Methoxyphenyl)indan-1-one, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the indanone ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential (blue) would be located on the aromatic and aliphatic hydrogen atoms. Such maps provide a clear, predictive picture of the molecule's reactive behavior. niscpr.res.innih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. worldwidejournals.com A molecule with N atoms has 3N-6 fundamental vibrational modes. mdpi.com Theoretical frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., 0.9614) to improve agreement. mdpi.com The Potential Energy Distribution (PED) is then used to assign specific vibrational modes to the calculated frequencies.

The table below shows a comparison of experimental and calculated vibrational frequencies for key functional groups in a related chalcone molecule.

| Vibrational Mode | Compound | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O Stretch | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1655 | 1649 | kbhgroup.in |

| Aromatic C=C Stretch | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1601 | 1597 | kbhgroup.in |

| C-O Stretch (Methoxy) | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 1211 | 1194 | kbhgroup.in |

Furthermore, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). scielo.org.zaphyschemres.org This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). For a related chalcone, TD-DFT calculations predicted a strong absorption in the UV region, corresponding primarily to a π→π* transition from the HOMO to the LUMO. niscpr.res.inkbhgroup.in

Molecular Modeling and Simulation Approaches in Biomolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A primary application in medicinal chemistry is to study how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme (receptor).

Molecular docking is a computational simulation that predicts the preferred orientation, conformation, and binding affinity of a ligand as it interacts with the active site of a receptor. nih.gov The output is typically a "docking score" or "binding energy," usually expressed in kcal/mol, where a more negative value indicates a more stable and favorable interaction. physchemres.org This technique is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

While docking studies specifically for 5-(4-Methoxyphenyl)indan-1-one are not prominent, research on analogous structures demonstrates the utility of this approach. For example, various compounds containing the 4-methoxyphenyl (B3050149) moiety have been docked into the active sites of different protein targets to predict their inhibitory potential. The binding interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues in the receptor's binding pocket.

The following table summarizes docking results for several compounds that are structurally related to 5-(4-Methoxyphenyl)indan-1-one, highlighting their potential as inhibitors for various biological targets.

| Compound/Analog | Protein Target | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | EGFR Tyrosine Kinase (PDB: 2J5F) | -8.8 | scispace.com |

| 5-(4-methoxyphenyl)-1H-benzimidazole derivative | Rabbit ALOX15 | Not specified, but stable binding pose identified | semanticscholar.org |

| (S)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one (Hesperetin) | PI3K/AKT | -8.2 | researchgate.net |

These studies collectively indicate that the 4-methoxyphenyl group is a common feature in molecules designed to interact with specific biological receptors, and computational methods are essential for predicting and analyzing these interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indanone derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural features that govern their therapeutic effects, particularly as acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease. nih.govnih.govnih.gov

QSAR models for indanone derivatives have been developed using various statistical methods, including multiple linear regression and more advanced three-dimensional (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.govjocpr.com These models are constructed by calculating a range of molecular descriptors for a set of indanone analogues and correlating them with their experimentally determined biological activities, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). jocpr.comresearchgate.net

For a series of indanone-benzylpiperidine inhibitors of AChE, QSAR analyses were performed by decomposing the molecules into their constituent indanone and benzylpiperidine substructures. nih.gov This approach allowed for the development of separate QSAR equations for substitutions on each ring system, revealing that potency was more significantly enhanced by modifications to the indanone ring compared to the benzylpiperidine ring. nih.gov

In 3D-QSAR studies, the molecules are aligned, and their steric and electrostatic fields (in CoMFA) or other similarity fields (in CoMSIA) are calculated. nih.gov These fields are then used as variables to build a predictive model. Successful CoMFA and CoMSIA models have been developed for 2-substituted 1-indanone (B140024) derivatives as AChE inhibitors, yielding high cross-validated (q²) and non-cross-validated (r²) coefficients, indicating good statistical reliability and predictive power. nih.gov The graphical output of these models, in the form of contour maps, provides a visual guide for drug design, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, contour maps might suggest that replacing a small moiety with a more hydrophobic and bulky group at a specific position could enhance binding affinity. nih.gov

The core of any QSAR model is the correlation of calculated theoretical descriptors with observed biological activity. These descriptors quantify various aspects of a molecule's structure and properties.

A QSAR study on indanone and aurone (B1235358) derivatives as AChE inhibitors identified several key physicochemical parameters that contribute to their inhibitory activity. jocpr.comresearchgate.net The final, statistically significant model included descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), molecular diameter, and Gibbs Free Energy (G). jocpr.comresearchgate.net The correlation coefficient (r) for this model was 0.873, demonstrating a strong relationship between these descriptors and the pIC50 values. jocpr.comresearchgate.net

Another QSAR analysis of indanone-based AChE inhibitors found a significant correlation involving the magnitude of the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and specific pi-orbital wave function coefficients of the substituted indanone ring. nih.gov The absence of molecular shape or bulk descriptors in this particular QSAR equation suggested that considerable space is available around the indanone ring during the inhibition process. nih.gov Conversely, for the benzylpiperidine portion of the same inhibitors, a representation of molecular shape (the largest principal moment of inertia) and the HOMO energy of the substituted aromatic ring were the most significant descriptors. nih.gov This indicated a much tighter fit around the benzyl (B1604629) ring within the enzyme's active site. nih.gov

The following table summarizes some of the theoretical descriptors that have been correlated with the in vitro biological responses of indanone derivatives in various QSAR studies.

| Descriptor Category | Specific Descriptor | Biological Activity Correlation | Source(s) |

| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Correlates with AChE inhibition potency. nih.gov | nih.gov |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Contributes significantly to models predicting AChE inhibition. jocpr.comresearchgate.net | jocpr.comresearchgate.net |

| Thermodynamic | Gibbs Free Energy (G) | A key parameter in QSAR equations for AChE inhibitory activity. jocpr.comresearchgate.net | jocpr.comresearchgate.net |

| Electronic | Dipole Moment | The magnitude of the dipole moment was found to be a significant term in a QSAR model for AChE inhibition. nih.gov | nih.gov |

| Steric/Topological | Molecular Diameter | Included in a statistically significant QSAR model for AChE inhibitors. jocpr.comresearchgate.net | jocpr.comresearchgate.net |

| Steric/Topological | Largest Principal Moment of Inertia | Represents molecular shape and correlates with AChE inhibition, particularly for the benzylpiperidine moiety. nih.gov | nih.gov |

These correlations are fundamental to medicinal chemistry, as they provide a rational basis for the design and synthesis of new, more potent indanone derivatives by optimizing these theoretical descriptors.

Mechanistic Investigations of Biological Activities in Vitro Studies

In Vitro Enzyme Inhibition and Mechanistic Characterization

The compound 5-(4-Methoxyphenyl)indan-1-one and its derivatives have been investigated for their inhibitory effects on lipoxygenases (LOX), a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce biologically active metabolites implicated in inflammation. ijpsonline.com Specifically, the focus has been on Arachidonate 15-lipoxygenase (ALOX15), an enzyme with a variable role in different cancer and inflammation models. nih.govnih.gov

Research has shown that certain indole and imidazole derivatives can inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner. nih.gov This selective inhibition of the linoleate oxygenase activity of ALOX15 is a key characteristic. nih.gov For instance, some 2-arylindole scaffolds with a methoxy (B1213986) group in the para position of the benzene (B151609) ring have been identified as "allosteric determinants" necessary for this selective inhibition. nih.gov This suggests that the inhibitory mechanism is not a simple competitive blocking of the active site but a more complex, allosteric interaction. nih.govnih.gov

The substrate-specific inhibition is significant as it may help in understanding the distinct roles of ALOX15 metabolites derived from different fatty acids in mammalian pathophysiology. nih.gov

The mechanism of action for inhibitors related to 5-(4-Methoxyphenyl)indan-1-one often involves allosteric modulation. nih.govnih.gov Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govlongdom.org This can result in either positive or negative modulation of the enzyme's function. longdom.org

In the case of ALOX15, a dimeric allosteric enzyme model has been proposed. nih.gov According to this model, an inhibitor can occupy the substrate-binding pocket of one monomer, while the substrate fatty acid binds to the catalytic center of the other monomer within the dimer. nih.gov The binding of the inhibitor induces structural changes that are transmitted to the other monomer, affecting the enzyme-substrate complex and ultimately modulating the enzyme's catalytic activity. nih.govnih.gov Molecular dynamics simulations have been used to support this model, indicating that chemical modifications to the core pharmacophore of the inhibitor can alter enzyme-inhibitor interactions and reduce inhibitory potency. nih.gov

This allosteric approach offers a more nuanced regulation of protein activity compared to direct inhibition of the active site, allowing for a finer tuning of biological processes. longdom.org

Beyond lipoxygenases, derivatives of 5-(4-Methoxyphenyl)indan-1-one have been explored for their inhibitory potential against other crucial enzyme targets, including DNA gyrase and carbonic anhydrase.

DNA Gyrase: This enzyme, a type II topoisomerase found in prokaryotes, is essential for relieving topological strain in DNA during replication and transcription, making it a valuable target for antibiotics. wikipedia.orgyoutube.com Certain protein inhibitors of DNA gyrase have been identified, some of which can induce DNA damage, while others act through a more readily reversible, non-damaging mechanism. nih.gov The GyrB subunit of DNA gyrase, in particular, is a validated target for antibacterial agents. researchgate.net

Carbonic Anhydrase (CA): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes, including pH regulation, glaucoma, and cancer. nih.govmdpi.com The tumor-associated isoforms, particularly CA IX, are of significant interest in cancer research. nih.govplos.org Inhibition of CA IX can lead to an increase in intracellular pH and a decrease in extracellular pH, which can affect the uptake and toxicity of certain chemotherapeutic drugs. nih.gov Sulfonamides are a well-studied class of CA inhibitors, though achieving isoform selectivity remains a challenge due to the highly conserved nature of the active site among different CA isoforms. plos.org

In Vitro Cellular Activity Studies

Derivatives of 5-(4-Methoxyphenyl)indan-1-one have demonstrated significant antiproliferative and cytotoxic effects in a variety of human cancer cell lines. These in vitro studies are crucial for the initial screening and identification of potential anticancer agents. nih.govmdpi.com

The antiproliferative activity is often evaluated using assays like the MTT assay, which measures cell viability. researchgate.netnih.gov For example, a study on certain 5-methoxyindole tethered C-5 functionalized isatins showed average growth inhibition ranging from 22.6% to 97.8% against A-549 (lung), HT-29 (colon), and ZR-75 (breast) human cancer cell lines. nih.gov Some of the most active compounds exhibited IC50 values in the low micromolar range, indicating high potency. nih.gov

The cytotoxic effects of these compounds have been observed in various cancer cell lines, including those of the colon, lung, breast, and leukemia. nih.gov The mechanism of action can involve cell cycle arrest, as some compounds have been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin-Indole Hybrid 5o | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.69 | nih.gov |

| Isatin-Indole Hybrid 5w | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.91 | nih.gov |

| Adamantyl Pyridin-4-one | HCT 116 (Colon), H 460 (Lung), MCF-7 (Breast) | Low micromolar | nih.gov |

| 2,4,5-Triphenyl-1H-imidazole Derivative 6f | A549 (Non-small cell lung) | 15 | imedpub.com |

The antimicrobial potential of compounds related to 5-(4-Methoxyphenyl)indan-1-one has been evaluated against a range of bacterial and fungal strains. These in vitro studies are essential for identifying new agents to combat infectious diseases.

Antibacterial Activity: The antibacterial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. tubitak.gov.trresearchgate.net For instance, certain methoxyphenyl derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov One study found that 2-chloro-N-(4-methoxyphenyl)acetamide exhibited antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Listeria monocytogenes. nih.gov

Antifungal Activity: The antifungal properties of these compounds are also investigated through in vitro assays. nih.govmdpi.com For example, some derivatives have shown inhibitory effects against various Candida species, which are common causes of fungal infections in humans. mdpi.com The mechanism of antifungal action can involve the disruption of the fungal cell membrane and the inhibition of key enzymes like those involved in ergosterol biosynthesis. nih.govmdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Compounds

| Compound/Derivative | Microbial Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | 23 mm inhibition zone | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | 20 mm inhibition zone | nih.gov |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | MIC: 3.12-12.5 µg/mL | nih.gov |

| Eugenol | Staphylococcus aureus | IC50: 0.75 mM | nih.gov |

| Capsaicin | Staphylococcus aureus | IC50: 0.68 mM | nih.gov |

Anti-inflammatory Modulations in Cellular and Biochemical Assays (In Vitro)

Derivatives of 1-indanone (B140024) have demonstrated a range of biological activities, including anti-inflammatory effects. beilstein-journals.org The anti-inflammatory potential of compounds like 5-(4-Methoxyphenyl)indan-1-one is often evaluated in vitro using various cellular and biochemical assays. These assays typically measure the inhibition of key inflammatory mediators and enzymes.

A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. nih.govnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govplos.org

The anti-inflammatory activity of a test compound can be quantified by measuring the reduction in the levels of these inflammatory markers. For instance, the concentration of nitric oxide (NO), a product of iNOS activity, can be determined in the cell culture medium using the Griess reagent. nih.gov Similarly, the levels of TNF-α and other cytokines can be measured using enzyme-linked immunosorbent assay (ELISA) kits. nih.govplos.org

Table 1: Hypothetical Anti-inflammatory Activity of 5-(4-Methoxyphenyl)indan-1-one in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) |

| 1 | 15.2 | 10.5 |

| 10 | 45.8 | 38.2 |

| 50 | 78.5 | 65.7 |

| 100 | 92.1 | 85.3 |

This table presents hypothetical data for illustrative purposes.

Another approach to assess anti-inflammatory activity in vitro is the human red blood cell (HRBC) membrane stabilization method. journalejmp.com This assay evaluates the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions. The stabilization of the lysosomal membrane is considered analogous to the stabilization of cellular membranes, which can be disrupted during inflammation.

Antioxidant Capacity Assessments (In Vitro)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. mdpi.com Antioxidants can mitigate oxidative damage by scavenging free radicals or chelating metal ions. The antioxidant potential of 5-(4-Methoxyphenyl)indan-1-one can be evaluated using several established in vitro assays. mdpi.comnih.gov

One of the most common methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comijper.org DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govijper.org This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Other assays to determine antioxidant capacity include the total antioxidant capacity assay, which is based on the reduction of Mo(VI) to Mo(V), and nitric oxide scavenging activity assays. nih.govnih.gov

Table 2: Hypothetical Antioxidant Activity of 5-(4-Methoxyphenyl)indan-1-one in Various In Vitro Assays

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 25.8 |

| FRAP | 18.5 (mM Fe²⁺ equivalent/mg) |

| Nitric Oxide Scavenging | 32.1 |

This table presents hypothetical data for illustrative purposes. IC₅₀ represents the concentration required to inhibit 50% of the activity.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the 1-indanone scaffold, modifications to different parts of the molecule can significantly impact its potency and selectivity.

Impact of Substituent Modifications on In Vitro Potency and Selectivity

The biological activity of 1-indanone derivatives can be fine-tuned by altering the substituents on the aromatic rings and the indanone core. For instance, the position and nature of substituents on the phenyl ring at the 5-position of the indanone are critical. The methoxy group (-OCH₃) on the phenyl ring of 5-(4-Methoxyphenyl)indan-1-one is an electron-donating group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.

Studies on related chalcone (B49325) and indanone structures have shown that the presence and position of hydroxyl (-OH) and methoxy groups can significantly affect their anti-inflammatory and antioxidant activities. researchgate.net For example, converting a hydroxyl group to a methoxy group might alter the hydrogen-bonding capacity of the molecule, which could in turn affect its binding affinity to target enzymes or receptors.

The substitution pattern on the indanone ring itself also plays a vital role. Modifications at the 2- and 3-positions of the indanone core have been explored to enhance biological activity in other contexts, such as acetylcholinesterase inhibition. nih.gov

Identification of Pharmacophoric Elements for Specific Biological Activities

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov For the anti-inflammatory and antioxidant activities of indanone derivatives, key pharmacophoric features can be identified through SAR studies and computational modeling.

For many flavonoids and related phenolic compounds, the key pharmacophoric elements for antioxidant activity include the presence of hydroxyl groups on the aromatic rings, which can act as hydrogen donors to scavenge free radicals. utm.my While 5-(4-Methoxyphenyl)indan-1-one itself does not possess a free hydroxyl group on the pendant phenyl ring, its metabolism in vivo could potentially lead to demethylation, exposing a hydroxyl group and enhancing its antioxidant capacity.

Computational pharmacophore modeling can be used to generate a 3D model of the essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, required for a specific biological activity. nih.govresearchgate.net This model can then be used to virtually screen for other compounds with similar features or to guide the design of new, more potent analogues of 5-(4-Methoxyphenyl)indan-1-one.

Future Directions and Interdisciplinary Research Prospects

Rational Design of Next-Generation 5-(4-Methoxyphenyl)indan-1-one Derivatives

The rational design of new chemical entities based on the 5-(4-methoxyphenyl)indan-1-one scaffold is a key area for future research. The versatility of the indanone core allows for systematic structural modifications to optimize therapeutic efficacy and explore novel biological functions. Methodologies such as the Suzuki-Miyaura cross-coupling reaction have proven effective for functionalizing the 5-position of the indanone ring, providing a robust route to synthesize structurally diverse analogs. researchgate.net

Future design strategies could involve:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups onto the 4-methoxyphenyl (B3050149) substituent to modulate the electronic properties of the molecule. This can influence receptor binding affinity and pharmacokinetic profiles.

Modification of the Indanone Core: Altering the cyclopentanone (B42830) portion of the indanone structure, for instance, by creating chalcone (B49325) derivatives through Knoevenagel condensation. beilstein-journals.orgnih.gov Such modifications can lead to compounds with different biological targets.

Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing heterocyclic rings, such as triazoles or pyrazoles, which are known to be present in many biologically active substances. researchgate.netmdpi.com This strategy aims to enhance interactions with biological targets through hydrogen bonding and other non-covalent forces.

The synthesis of next-generation derivatives will build upon established chemical reactions, including intramolecular Friedel-Crafts acylations and Nazarov cyclizations, which are fundamental in creating the core indanone structure. beilstein-journals.orgpreprints.org By combining these core synthesis methods with functionalization techniques like the Suzuki coupling, researchers can systematically generate libraries of novel compounds for biological screening. researchgate.net

Advanced Computational Prediction of Molecular Behavior and Bioactivity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new derivatives of 5-(4-methoxyphenyl)indan-1-one. In silico techniques can predict molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Key computational approaches applicable to this compound include:

Molecular Docking: These simulations can predict the binding orientation and affinity of 5-(4-methoxyphenyl)indan-1-one derivatives within the active sites of specific biological targets, such as enzymes or receptors. researchgate.netnih.govnih.gov For instance, docking studies on similar heterocyclic compounds have been used to elucidate interactions with enzymes like cholinesterases. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This method can help understand how structural modifications influence the molecule's frontier molecular orbitals (HOMO-LUMO), which is crucial for predicting reactivity and potential applications in materials science. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of indanone derivatives with their observed biological activities. These models serve as predictive tools to design new compounds with enhanced potency.

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives. mdpi.comniscpr.res.in Predicting properties like water solubility, lipophilicity, and drug-likeness is essential in the early stages of drug development. mdpi.com

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets | Enzyme-inhibitor interactions, binding energy | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Investigating electronic structure and reactivity | HOMO-LUMO energies, molecular orbital surfaces, non-linear optical (NLO) properties | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-receptor complexes | Stability of binding, conformational changes | nih.govrsc.org |

| ADME Prediction | Assessing drug-likeness and pharmacokinetic properties | Lipophilicity (logP), water solubility, Lipinski's rule of five | mdpi.comniscpr.res.in |

Potential Contributions to Materials Science and Optoelectronic Applications

The 1-indanone (B140024) scaffold and its derivatives are not only relevant to medicinal chemistry but also show significant promise in the field of materials science, particularly for optoelectronic applications. nih.govguidechem.com The inherent electronic properties of the indanone moiety make it a valuable building block for designing novel organic materials.

The indanone structure can function as an electron-accepting unit. researchgate.netnih.gov When incorporated into donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) molecular architectures, it can facilitate intramolecular charge transfer, a key process in many organic electronic devices. researchgate.netnih.gov Research on related systems has shown that varying the acceptor strength, for which indanone derivatives are candidates, can effectively modulate the energy levels and the optical band gap of the material. nih.gov For example, 1,1-dicyanomethylene-3-indanone has been identified as a strong electron-withdrawing group that can induce a significant bathochromic (red) shift in absorption spectra and lead to a lower band gap. researchgate.netnih.gov

Furthermore, 1-indanone compounds have been noted for their potential to exhibit high second-order nonlinear optical (NLO) responses, which is a critical property for applications in optical communications and data processing. nih.gov The synthesis of metal complexes using indanone derivatives, such as iron(III) or copper(II) complexes, has been explored to create semiconducting thin films. rsc.orgrciueducation.org These films have potential uses in photovoltaic cells or as luminescent materials. rsc.org Future research could focus on synthesizing and characterizing thin films of 5-(4-methoxyphenyl)indan-1-one and its derivatives to evaluate their semiconductor behavior and optical properties. rciueducation.org

| Compound Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| A-D-A systems with 1,1-dicyanomethylene-3-indanone end-groups | Strong electron-accepting character, low band gap | Organic solar cells, organic electronics | researchgate.netnih.gov |

| Iron(III) complexes of 2-benzylidene-1-indanone (B110557) derivatives | Optical activation energies around 2.1 eV | Photovoltaics, luminescence | rsc.org |

| Copper(II) complexes of 2-benzylidene-1-indanones | p-semiconductor behavior | Optoelectronic devices | rciueducation.org |

| General 1-Indanone compounds | High second-order nonlinear optical (NLO) responses | NLO devices | nih.gov |

Exploration of Novel In Vitro Biological Pathways and Therapeutic Avenues

The indanone core is a "privileged structure" in pharmacology, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. beilstein-journals.orgnih.gov While the specific biological profile of 5-(4-methoxyphenyl)indan-1-one is an area for future investigation, the activities of its structural analogs provide a strong rationale for exploring its therapeutic potential.

For example, 5,6-dimethoxyindan-1-one analogs have demonstrated potent antiviral activity against a range of viruses, including the vaccinia virus. nih.gov One analog was found to be significantly more potent than the standard drug Cidofovir in primary assays. nih.gov This suggests that 5-(4-methoxyphenyl)indan-1-one and its derivatives should be screened for broad-spectrum antiviral efficacy.

In the context of cancer research, various heterocyclic compounds featuring a methoxyphenyl group have shown significant cytotoxic activity against human tumor cell lines. rsc.orgresearchgate.net (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) analog, exhibited cytotoxicity in the nanomolar range and was identified as a tubulin inhibitor. researchgate.net Given these precedents, future in vitro studies on 5-(4-methoxyphenyl)indan-1-one should include cytotoxicity screening against a panel of cancer cell lines to identify potential anticancer activity.

Furthermore, related structures have been investigated as inhibitors of specific enzymes. Substituted 5-(4-methoxyphenyl)-1H-indoles have been studied as inhibitors of the enzyme ALOX15 (15-lipoxygenase), which is implicated in inflammation and cancer. nih.gov Similarly, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been evaluated as cholinesterase inhibitors, relevant to neurodegenerative diseases. researchgate.net These findings suggest that 5-(4-methoxyphenyl)indan-1-one could be a scaffold for developing novel enzyme inhibitors, opening up therapeutic avenues in oncology, inflammation, and neurology.

| Compound Class | Biological Activity | Target/Assay | Example Result | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxyindan-1-one analog | Antiviral | Vaccinia Virus | EC50: <0.05 µM | nih.gov |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Anticancer (Cytotoxicity) | SF-295 (Glioblastoma) cell line | IC50: <9 ng/mL (<30 nM) | researchgate.net |

| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50: 38.35 µM | researchgate.net |

| Substituted 5-(4-methoxyphenyl)-1H-indoles | Enzyme Inhibition | ALOX15 (15-lipoxygenase) | Allosteric inhibition | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Methoxyphenyl)indan-1-one, and how can purity be ensured?

- Methodology : A Friedel-Crafts acylation or Suzuki-Miyaura coupling can be employed to introduce the 4-methoxyphenyl group to the indanone core. Recrystallization in ethyl acetate (yield ~75%) is effective for purification, as demonstrated in analogous syntheses of 5-(4-methoxyphenyl)tetrazole . Purity should be verified via HPLC (>95%) and melting point consistency.

Q. Which spectroscopic techniques are critical for characterizing 5-(4-Methoxyphenyl)indan-1-one?

- Methodology : Use H and C NMR to confirm substituent positions and aromaticity. Compare spectra with literature data for structurally similar compounds (e.g., 3-(4-methoxyphenyl)-5-azorhodanine derivatives) . XRD analysis via SHELX programs (e.g., SHELXL) is recommended for crystallographic validation .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodology : Cross-validate using differential scanning calorimetry (DSC) for melting behavior and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Contradictions often arise from polymorphic forms or solvent residues—recrystallize under controlled conditions (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. What thermodynamic parameters govern the stability of 5-(4-Methoxyphenyl)indan-1-one in solution?

- Methodology : Conduct potentiometric titrations to determine Gibbs free energy () and entropy () of complexation. For analogous 3-(4-methoxyphenyl)thiazolidinone derivatives, positive values indicated entropically favorable ligand-metal interactions . Apply isothermal titration calorimetry (ITC) for precise thermodynamic profiling.

Q. How does the 4-methoxyphenyl moiety influence the compound’s reactivity in heterocyclic synthesis?

- Methodology : Investigate nucleophilic substitution or cycloaddition reactions. The methoxy group’s electron-donating properties enhance aromatic electrophilic substitution, as seen in the synthesis of indolizine-carboxamide derivatives . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE).

Q. What strategies are effective for crystallizing 5-(4-Methoxyphenyl)indan-1-one derivatives with low solubility?

- Methodology : Employ vapor diffusion or slow evaporation with mixed solvents (e.g., dichloromethane/hexane). For structurally related compounds like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, SHELXD was critical for solving twinned or low-resolution crystal structures .

Q. Can this compound serve as a precursor for bioactive molecules, and what pharmacological targets are plausible?

- Methodology : Screen against kinase or GPCR targets using molecular docking. Analogous 5-(4-hydroxyphenyl)indan-1-one derivatives show affinity for glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases . Validate via in vitro kinase assays and ADMET profiling.

Data Contradictions & Validation

- Spectral Data Conflicts : Cross-reference with databases like PubChem or NIST Chemistry WebBook . Discrepancies in H NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl).

- Biological Activity : BenchChem-derived data (e.g., in vitro results) should be treated cautiously due to non-FDA validation and potential batch variability . Prioritize peer-reviewed pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products